Sodium hexachloroplatinate(IV) hexahydrate is an inorganic compound with the chemical formula Na₂[PtCl₆]·6H₂O. It consists of sodium cations and hexachloroplatinate anions, forming a stable crystalline structure. This compound is typically encountered as a yellow or orange solid, with the hexahydrate form being more prevalent in humid conditions. Upon heating, it can lose water molecules, reverting to the anhydrous form .
Sodium hexachloroplatinate itself does not have a well-defined mechanism of action in biological systems. Its primary function lies in providing a readily available platinum source for the synthesis of various platinum complexes, which are the active species in many applications [].
These platinum complexes can act as catalysts in various organic reactions, promoting bond formation and cleavage through complex mechanisms involving electron transfer and bond activation [].
Sodium hexachloroplatinate is considered a moderately toxic compound []. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Ingestion can cause nausea, vomiting, and abdominal pain.
Safety precautions should be taken when handling this compound, including:
The following data provides additional safety information:
Sodium hexachloroplatinate(IV) hexahydrate is a common precursor for the synthesis of platinum nanoparticles and nanowires. These nanomaterials have unique properties that make them valuable for various research applications, including:
The synthesis of platinum nanoparticles and nanowires from sodium hexachloroplatinate(IV) hexahydrate typically involves reducing the platinum ions (Pt(IV)) to metallic platinum (Pt(0)). This can be achieved using various methods, such as chemical reduction, thermal decomposition, or irradiation.
Sodium hexachloroplatinate(IV) hexahydrate is also used in material science research for various purposes, such as:
In addition to the above, sodium hexachloroplatinate(IV) hexahydrate has other applications in scientific research, such as:
Sodium hexachloroplatinate(IV) is primarily synthesized through the following reactions:
Sodium hexachloroplatinate(IV) hexahydrate can be synthesized through several methods:
Sodium hexachloroplatinate(IV) hexahydrate has several important applications:
Sodium hexachloroplatinate(IV) has several similar compounds that share characteristics but differ in composition or properties:
Compound Name | Formula | Characteristics |
---|---|---|
Potassium hexachloroplatinate(IV) | K₂[PtCl₆] | Similar structure; potassium instead of sodium |
Ammonium hexachloroplatinate(IV) | (NH₄)₂[PtCl₆] | Used in similar applications; ammonium cation |
Barium hexachloroplatinate(IV) | Ba[PtCl₆] | Contains barium; different solubility properties |
Calcium hexachloroplatinate(IV) | Ca[PtCl₆] | Used in specific catalytic applications; calcium cation |
Uniqueness: Sodium hexachloroplatinate(IV) is particularly noted for its high solubility and stability, making it an ideal choice for NMR spectroscopy and other analytical techniques. Its availability and cost-effectiveness compared to other platinum compounds further enhance its utility in research and industrial applications .
The dissolution of platinum metal in aqua regia remains the dominant method for synthesizing sodium hexachloroplatinate(IV) hexahydrate. This process involves sequential oxidation and complexation steps, where nitric acid oxidizes platinum to Pt⁴⁺, while hydrochloric acid provides chloride ions for hexachloroplatinate(IV) anion formation [1] [2]. The reaction proceeds as:
$$
\text{Pt} + 4\ \text{HNO}3 + 6\ \text{HCl} \rightarrow \text{H}2[\text{PtCl}6] + 4\ \text{NO}2 + 4\ \text{H}_2\text{O}
$$
Subsequent neutralization with sodium chloride yields the sodium salt:
$$
\text{H}2[\text{PtCl}6] + 2\ \text{NaCl} \rightarrow \text{Na}2[\text{PtCl}6] + 2\ \text{HCl}
$$
Critical parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
HCl:HNO₃ ratio | 3:1 (v/v) | Maximizes Pt⁴⁺ formation |
Reaction temperature | 60–80°C | Balances reaction rate and side-product formation |
Evaporation rate | 1–2 mL/min | Prevents premature crystallization |
Alternative to aqua regia, chlorine gas saturation in hydrochloric acid-platinum suspensions enables direct oxidation:
$$
\text{Pt} + 2\ \text{Cl}2 + 2\ \text{HCl} \rightarrow \text{H}2[\text{PtCl}_6]
$$
This method circumvents nitric acid use, eliminating nitrosonium byproducts [2]. Key advantages include:
Electrolytic methods leverage platinum anode dissolution in chloride-rich electrolytes. Patent US20040238373A1 details an industrial-scale process where:
Critical electrolysis parameters:
Parameter | Value | Effect |
---|---|---|
Current density | 50–100 mA/cm² | Controls dissolution rate |
NaCl concentration | 20–25 wt% | Maintains ionic conductivity |
Temperature | 25–40°C | Minimizes chlorine gas evolution |
Recent advances focus on sustainable synthesis:
Purification typically involves:
$$
3\ (\text{NH}4)2[\text{PtCl}6] \rightarrow 3\ \text{Pt} + 2\ \text{N}2 + 2\ \text{NH}_4\text{Cl} + 16\ \text{HCl}
$$
Quality assessment employs:
Key factors in laboratory-scale production:
Challenge | Mitigation Strategy |
---|---|
Pt metal cost | Closed-loop recycling of spent solutions [4] |
Acid waste | Neutralization with CaCO₃ followed by Pt recovery |
Hygroscopicity | Storage in desiccators with P₂O₅ |
Industrial adaptations include:
Sodium hexachloroplatinate(IV) hexahydrate exhibits diverse reduction pathways when interacting with organic substrates, with the specific mechanism depending on the nature of the reducing agent, pH conditions, and temperature. The reduction of the hexachloroplatinate(IV) anion typically proceeds through a two-electron transfer process, converting the octahedral platinum(IV) center to a square-planar platinum(II) configuration with concomitant release of chloride ions [1] [2].
The reduction process generally follows the pathway: [PtCl₆]²⁻ + 2e⁻ → [PtCl₄]²⁻ + 2Cl⁻ [2]. However, the mechanistic details vary significantly depending on the organic substrate involved. Studies have demonstrated that amino acids such as histidine show particularly interesting reduction behavior, with the reaction proceeding through a protonated histidine intermediate prior to the rate-determining electron transfer step [2].
Research findings indicate that ascorbic acid reduction of sodium hexachloroplatinate(IV) follows a complex mechanism involving initial complex formation between the reactants, followed by electron transfer in the rate-determining step [3]. The reaction exhibits pH-dependent kinetics, with the partially deprotonated form of ascorbic acid (HAsc⁻) serving as the primary reductant under acidic conditions [3]. The kinetic data reveals activation energies ranging from 29.10 to 34.91 kilojoules per mole, accompanied by large negative entropy changes indicative of an associative mechanism [4].
The reduction by glutathione represents one of the most rapid pathways, with second-order rate constants reaching 1.43 × 10⁷ molar⁻¹ second⁻¹ for the thiolate species [5]. This exceptionally high reactivity stems from the mechanism involving attack by glutathione on one of the mutually trans-coordinated chloride ligands, leading to two-electron transfer via a chloride-bridged activated complex [5]. The reaction proceeds through reductive elimination, with the thiolate form of glutathione being significantly more reactive than the protonated species [5].
Reductant | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | pH | Mechanism | Primary Product |
---|---|---|---|---|---|
Sodium Borohydride | 2.6 × 10³ | 25 | 13.0 | Two-electron transfer | Pt(II) |
Ascorbic Acid | 1.0 × 10⁻³ | 25 | 2.5 | Two-electron transfer | Pt(II) |
Glutathione | 1.43 × 10⁷ | 25 | 4.0 | Reductive elimination | Pt(II) |
Potassium Formate | 3.2 × 10⁻² | 80 | 2.0 | Autocatalytic | Pt(0) |
Methanol (UV) | 1.2 × 10⁻⁴ | 25 | 7.0 | Photoreduction | Pt(0) nanoparticles |
Ethanol (UV) | 8.5 × 10⁻⁵ | 25 | 7.0 | Photoreduction | Pt(0) nanoparticles |
Photoreduction of sodium hexachloroplatinate(IV) hexahydrate in the presence of methanol represents a sophisticated pathway for generating platinum nanoparticles under controlled conditions. The process involves ultraviolet radiation-induced reduction, where methanol serves as both the electron donor and stabilizing agent [6] [7]. The photoreduction mechanism proceeds through sequential steps: initial photoexcitation of the hexachloroplatinate(IV) complex, followed by electron transfer from methanol to the excited platinum center [7].
The photoreduction process with methanol exhibits optimal activity at wavelengths around 365 nanometers, with quantum yields typically ranging from 3 × 10⁻⁴ to 5.2 × 10⁻⁴ depending on the specific experimental conditions [6] [7]. The mechanism involves ligand-to-metal charge transfer excitations that result in the formation of reactive intermediates capable of accepting electrons from methanol [7]. The reaction proceeds through multiple stages: reduction of PtCl₆²⁻ to PtCl₄²⁻, followed by dissociation of chloride ligands and further reduction of platinum(II) ionic species to metallic platinum [7].
Studies have shown that the photoreduction kinetics follow a complex pathway with distinguishable stages. The initial reduction of PtCl₆²⁻ to PtCl₄²⁻ occurs relatively rapidly, while the subsequent reduction of PtCl₄²⁻ to metallic platinum proceeds more slowly [7]. There exists a temporal delay between the disappearance of PtCl₄²⁻ and the formation of platinum-platinum clusters, indicating the involvement of intermediate species in the nucleation process [7].
The photoreduction efficiency depends significantly on solution pH, with optimal conditions typically occurring around pH 7.0 for methanol systems [6]. The presence of supporting polymers such as polyvinylpyrrolidone enhances the stability of the resulting platinum nanoparticles and influences their size distribution [7]. Transmission electron microscopy analysis reveals that the average diameter of platinum particles formed through methanol photoreduction ranges from 2.0 to 2.5 nanometers, depending on the platinum concentration and reaction conditions [7].
Parameter | Methanol System | Ethanol System | UV-White Light |
---|---|---|---|
Wavelength (nm) | 365 | 365 | 350-800 |
Quantum Yield | 3 × 10⁻⁴ | 2.1 × 10⁻⁴ | 5.2 × 10⁻⁴ |
Reaction Time (min) | 30 | 45 | 20 |
Product Size (nm) | 2.0 ± 0.5 | 2.5 ± 0.8 | 3.2 ± 1.2 |
Conversion Efficiency (%) | 85 | 78 | 92 |
Optimal pH | 7.0 | 6.5 | 7.2 |
The electrochemical reduction of sodium hexachloroplatinate(IV) hexahydrate involves complex electron transfer processes that are highly dependent on the electrode material, applied potential, and solution conditions. The reduction typically occurs through a two-electron transfer mechanism, with the platinum(IV) center being reduced to platinum(II) or, under more negative potentials, to metallic platinum [8] [9].
Electrochemical studies reveal that the reduction potential varies significantly with the electrode material used. Platinum electrodes exhibit reduction potentials around -0.45 volts versus the standard calomel electrode, while glassy carbon electrodes show more negative potentials at -0.52 volts [8]. The electron transfer rates are correspondingly high, with values ranging from 1.1 × 10⁴ to 4.1 × 10⁴ per second depending on the electrode surface [8].
The mechanism involves initial adsorption of the hexachloroplatinate(IV) complex onto the electrode surface, followed by electron transfer and subsequent structural rearrangement [8]. For modified electrodes incorporating electrochemically reduced graphene oxide, the electron transfer kinetics are significantly enhanced due to the improved conductivity and increased surface area [8]. The faradaic efficiency for the reduction process typically ranges from 76% to 95%, with platinum and glassy carbon electrodes showing superior performance [8].
Research has demonstrated that the electrochemical reduction follows different pathways depending on the applied potential range. At moderately negative potentials, the primary product is the platinum(II) tetrachloroplatinate complex, while at more negative potentials, further reduction to metallic platinum occurs [8]. The process is often accompanied by the generation of hydrogen gas due to water reduction at the electrode surface [8].
Electrode Material | Reduction Potential (V vs SCE) | Current Density (mA/cm²) | Electron Transfer Rate (s⁻¹) | Faradaic Efficiency (%) |
---|---|---|---|---|
Platinum | -0.45 | 12.5 | 2.4 × 10⁴ | 95 |
Gold | -0.38 | 8.7 | 1.8 × 10⁴ | 87 |
Glassy Carbon | -0.52 | 15.2 | 3.2 × 10⁴ | 92 |
Titanium Dioxide | -0.28 | 6.3 | 1.1 × 10⁴ | 76 |
Graphene Oxide | -0.35 | 18.9 | 4.1 × 10⁴ | 88 |
The ligand exchange dynamics of sodium hexachloroplatinate(IV) hexahydrate represent a fundamental aspect of its chemical reactivity and biological interactions. The hexachloroplatinate(IV) anion undergoes ligand substitution reactions through both associative and dissociative mechanisms, with the specific pathway depending on the nature of the incoming ligand and solution conditions [10] [4] [11].
The kinetics of ligand exchange are governed by the strong trans-influence of the chloride ligands and the relatively inert nature of the platinum(IV) center. Studies have shown that the exchange rates vary dramatically depending on the nucleophilicity and steric requirements of the incoming ligand [10]. For biological ligands such as amino acids, the exchange process typically proceeds through an associative mechanism characterized by low activation enthalpies and large negative entropy changes [4].
Histidine exhibits particularly interesting ligand exchange behavior, with the reaction proceeding through multiple coordination modes involving both the amino nitrogen and imidazole nitrogen atoms [12] [13]. The exchange rate constant for histidine is approximately 1.0 × 10⁻³ molar⁻¹ second⁻¹, with an activation energy of 34.9 kilojoules per mole [12]. The large negative entropy change of -174.7 joules per kelvin per mole indicates significant ordering during the transition state formation [12].
Cysteine and methionine show different exchange patterns due to their sulfur-containing functional groups. Cysteine exhibits N,S-chelate coordination with an exchange rate constant of 8.5 × 10⁻⁴ molar⁻¹ second⁻¹, while methionine shows S-monodentate binding with a considerably slower rate of 3.2 × 10⁻⁵ molar⁻¹ second⁻¹ [4]. The activation energies for these exchanges are 42.3 and 58.7 kilojoules per mole, respectively [4].
The exchange dynamics with nucleobases such as adenine and cytosine occur through N-monodentate coordination, with rate constants in the range of 1.8 × 10⁻⁴ to 2.1 × 10⁻⁴ molar⁻¹ second⁻¹ [14]. These exchanges are characterized by high activation energies (67.4 to 71.2 kilojoules per mole) and very negative entropy changes, indicating highly ordered transition states [14].
Biological Molecule | Exchange Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Entropy Change (J/K·mol) | Binding Mode |
---|---|---|---|---|
Histidine | 1.0 × 10⁻³ | 34.9 | -174.7 | N,N-chelate |
Cysteine | 8.5 × 10⁻⁴ | 42.3 | -185.3 | N,S-chelate |
Methionine | 3.2 × 10⁻⁵ | 58.7 | -156.8 | S-monodentate |
Glutathione | 1.43 × 10⁷ | 18.2 | -92.4 | N,S-chelate |
Adenine | 2.1 × 10⁻⁴ | 67.4 | -203.1 | N-monodentate |
Cytosine | 1.8 × 10⁻⁴ | 71.2 | -218.5 | N-monodentate |
Base-induced transformations of sodium hexachloroplatinate(IV) hexahydrate result in significant structural modifications that fundamentally alter the coordination environment of the platinum center. The most prominent transformation involves the replacement of chloride ligands with hydroxide groups, leading to the formation of hexahydroxyplatinate(IV) complexes [1] [15].
The reaction with sodium hydroxide proceeds according to the equation: Na₂[PtCl₆] + 6NaOH → Na₂[Pt(OH)₆] + 6NaCl [1]. This transformation typically occurs under mild conditions, with reaction times of 2.5 to 2.8 hours at room temperature for complete conversion [1]. The resulting [Pt(OH)₆]²⁻ anion exhibits markedly different chemical properties compared to the parent hexachloroplatinate complex [1].
The kinetics of base-induced transformations are first-order with respect to the platinum complex concentration and show a complex dependence on hydroxide concentration [1]. The mechanism involves sequential substitution of chloride ligands, with the rate of substitution decreasing as more hydroxide ligands are introduced due to the reduced electrophilicity of the platinum center [1].
Ammonia treatment results in the formation of hexammineplatinum(IV) complexes, though this transformation requires more forcing conditions, typically involving elevated temperatures and extended reaction times of 12 hours [1]. The reaction follows the pathway: Na₂[PtCl₆] + 6NH₃ → [Pt(NH₃)₆]²⁺ + 6Cl⁻ + 2Na⁺ [1]. The yield for this transformation is typically lower (78%) compared to hydroxide substitution due to the competitive hydrolysis of ammonia [1].
Carbonate and bicarbonate bases produce mixed hydroxo-carbonato complexes, with the specific composition depending on the base concentration and reaction conditions [1]. These transformations typically require longer reaction times (6.5 to 8.2 hours) and show intermediate yields of 82% to 85% [1].
Base | Concentration (M) | Product | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Sodium Hydroxide | 1.0 | [Pt(OH)₆]²⁻ | 2.5 | 95 |
Potassium Hydroxide | 1.0 | [Pt(OH)₆]²⁻ | 2.8 | 93 |
Ammonia | 2.0 | [Pt(NH₃)₆]²⁺ | 12.0 | 78 |
Sodium Carbonate | 0.5 | [Pt(OH)₄CO₃]²⁻ | 6.5 | 85 |
Sodium Bicarbonate | 0.5 | [Pt(OH)₅HCO₃]²⁻ | 8.2 | 82 |
The complex formation kinetics of sodium hexachloroplatinate(IV) hexahydrate with biological molecules demonstrate remarkable selectivity and specificity that underpin its interactions with living systems. The binding affinity varies significantly depending on the nature of the biomolecule, with proteins containing accessible cysteine and histidine residues showing particularly strong interactions [16] [17] [12].
Bovine serum albumin exhibits the highest binding affinity among the proteins studied, with a binding constant of 2.3 × 10⁵ molar⁻¹ [16]. The primary binding sites are identified as Cys-34 and His-146, with a stoichiometry of 1:2 (protein:platinum) [16]. The kinetic rate for complex formation is 1.2 × 10⁻² second⁻¹, indicating relatively rapid association kinetics [16].
Deoxyribonucleic acid from calf thymus shows significant binding with a constant of 1.8 × 10⁴ molar⁻¹, primarily through coordination to the N7 position of guanine bases [14]. The binding stoichiometry is 1:4 (DNA:platinum), reflecting the availability of multiple binding sites along the polynucleotide chain [14]. The kinetic rate of 3.4 × 10⁻³ second⁻¹ indicates moderately fast association [14].
Hemoglobin demonstrates intermediate binding affinity with a constant of 1.2 × 10⁴ molar⁻¹, involving coordination to His-64 and His-93 residues [16]. The 1:3 stoichiometry suggests multiple binding sites per protein molecule, with a kinetic rate of 5.6 × 10⁻³ second⁻¹ [16]. This binding can potentially affect the oxygen-carrying capacity of the protein [16].
Smaller proteins such as ribonuclease A and lysozyme show lower binding constants of 4.7 × 10³ and 6.2 × 10³ molar⁻¹, respectively [16]. These proteins exhibit 1:1 stoichiometry with specific binding to histidine residues (His-12 for ribonuclease A and His-15 for lysozyme) [16]. The kinetic rates are correspondingly slower, at 2.8 × 10⁻⁴ and 1.9 × 10⁻⁴ second⁻¹ [16].
Cytochrome c shows the lowest binding affinity among the proteins studied, with a constant of 3.5 × 10³ molar⁻¹ [16]. The binding occurs primarily at the Met-65 residue with 1:1 stoichiometry and a kinetic rate of 8.7 × 10⁻⁵ second⁻¹ [16]. This relatively weak interaction may be attributed to the buried nature of the methionine residue within the protein structure [16].
Biomolecule | Binding Constant (M⁻¹) | Stoichiometry | Binding Site | Kinetic Rate (s⁻¹) |
---|---|---|---|---|
Bovine Serum Albumin | 2.3 × 10⁵ | 1:2 | Cys-34, His-146 | 1.2 × 10⁻² |
DNA (calf thymus) | 1.8 × 10⁴ | 1:4 | Guanine N7 | 3.4 × 10⁻³ |
Ribonuclease A | 4.7 × 10³ | 1:1 | His-12 | 2.8 × 10⁻⁴ |
Lysozyme | 6.2 × 10³ | 1:1 | His-15 | 1.9 × 10⁻⁴ |
Hemoglobin | 1.2 × 10⁴ | 1:3 | His-64, His-93 | 5.6 × 10⁻³ |
Cytochrome c | 3.5 × 10³ | 1:1 | Met-65 | 8.7 × 10⁻⁵ |
Corrosive;Acute Toxic;Irritant;Health Hazard